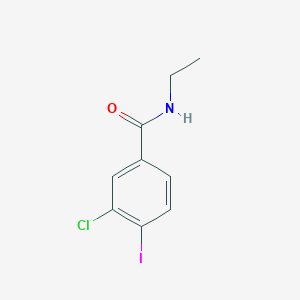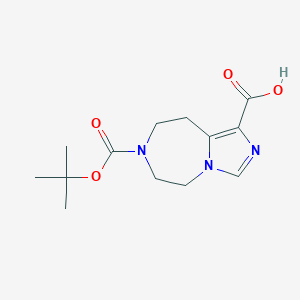
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Descripción general
Descripción
“4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester” is a chemical compound with the CAS number 1251014-09-1 . It has a molecular weight of 281.31 and a molecular formula of C13H19N3O4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.31 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the resources.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Stabilization and Reactivity of Carbenes
Research by Korotkikh et al. (2008) highlights the stabilization of certain carbenes and their reactivity with malonic ester to afford heterocyclic zwitterionic compounds. This might be relevant for understanding the stability and potential reactions of the target compound, considering the presence of similar functional groups Korotkikh et al., 2008.
Hydroxylation and Amination of Azulenes
A study by Mąkosza & Podraza (2000) explores the efficient hydroxylation of azulenes at specific positions, which could be pertinent when considering functional group modifications or derivatization of the target compound Mąkosza & Podraza, 2000.
Multigram Asymmetric Synthesis
Research on the asymmetric synthesis of chiral tetraazamacrocycles by Levy et al. (2009) could provide insights into the synthesis strategies that might be applicable for complex structures similar to the target compound Levy et al., 2009.
Azulene Derivatives and Synthesis
Work by Ito et al. (2002) on the organometallic reagents derived from azulenes and their utility in Stille cross-coupling reactions might offer valuable insights for synthesizing derivatives of the target compound Ito et al., 2002.
Bridge-substituted Calix[4]arenes
Research by Fischer et al. (2011) on the syntheses, conformations, and applications of bridge-substituted calix[4]arene carboxylic acids may provide a perspective on the conformational and reactivity aspects of macrocyclic and polycyclic systems similar to the target compound Fischer et al., 2011.
Synthesis of Heterocyclic Derivatives
A study on the synthesis of novel heterocyclic substituted α-amino acids and the utilization of alkynyl ketone functionality by Adlington et al. (2000) provides insights into the synthetic versatility for creating diverse structures, which may be useful in considering synthetic routes for the target compound Adlington et al., 2000.
Safety and Hazards
Propiedades
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQFIFUIXXHARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






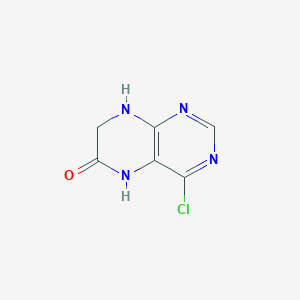
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1435196.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)
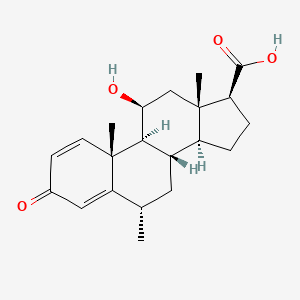
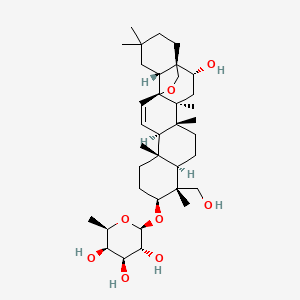
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)
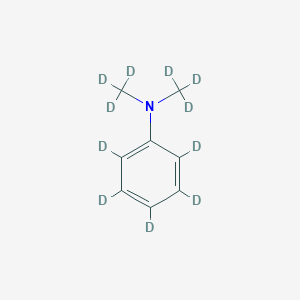
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)

